-Chloro-2-methylpyridin-3-amine (5-Cl-2-Me-3-NH2) is a small molecule with a pyridin-3-amine scaffold, a structural feature found in various biologically active compounds. This has led to research exploring its potential applications in the development of new pharmaceuticals. Studies have investigated its activity against various targets, including:
Kinases are enzymes involved in numerous cellular processes. 5-Cl-2-Me-3-NH2 has been evaluated for its ability to inhibit specific kinases, potentially leading to treatments for cancer and other diseases [].
GPCRs are a large family of cell surface receptors involved in various signaling pathways. Studies have explored the potential of 5-Cl-2-Me-3-NH2 as a ligand for certain GPCRs, potentially leading to drugs for neurological disorders and other conditions [].
The unique properties of 5-Cl-2-Me-3-NH2 have also attracted interest in material science research. Studies have investigated its potential applications in:
5-Cl-2-Me-3-NH2 has been explored as a building block for the development of organic light-emitting diodes (OLEDs) and other organic electronic devices due to its electronic properties [].
MOFs are porous materials with potential applications in gas storage, separation, and catalysis. 5-Cl-2-Me-3-NH2 has been used as a linker molecule in the construction of MOFs with tailored properties [].
5-Chloro-2-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula . This compound features a pyridine ring with a chlorine atom at the fifth position and a methyl group at the second position, along with an amino group at the third position. Its unique structural characteristics contribute to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis.
The biological activity of 5-Chloro-2-methylpyridin-3-amine has been investigated in various studies. It is known to influence cellular processes such as:
Several methods exist for synthesizing 5-Chloro-2-methylpyridin-3-amine:
Several compounds share structural similarities with 5-Chloro-2-methylpyridin-3-amine. Here are some notable examples:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 5-Amino-2-chloro-3-methylpyridine | Amino group at fifth position | 0.86 |
| 2-Chloro-5-methylpyridine | Lacks amino group at third position | 0.80 |
| 5-Chloro-3-methylpyridine-2-carboxylic acid | Carboxylic acid group present | 0.77 |
| 2-Amino-5-chloropyridine-3-carboxylic acid | Carboxylic acid group present | 0.75 |
The uniqueness of 5-Chloro-2-methylpyridin-3-amine lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to similar compounds. This makes it particularly valuable as an intermediate in synthetic chemistry and pharmaceutical development .